molecular formula C15H22N2O2 B6271953 rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis CAS No. 1955497-99-0

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis

Cat. No.: B6271953
CAS No.: 1955497-99-0
M. Wt: 262.35 g/mol
InChI Key: NYHRWBNVAKQKGY-STQMWFEESA-N
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Description

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is a chiral carbamate-protected pyrrolidine derivative with significant applications in pharmaceutical chemistry as a synthetic intermediate. The compound features a five-membered pyrrolidine ring substituted with a phenyl group at the 5-position and a tert-butyl carbamate protecting group at the 3-position. The stereochemistry is defined by the (3R,5R) configuration, and the "cis" designation indicates the spatial arrangement of substituents on the ring. This molecule is part of a broader class of carbamate-protected amines used in drug discovery, particularly for modulating bioavailability and metabolic stability in active pharmaceutical ingredients (APIs) .

The tert-butyl carbamate (Boc) group is widely employed in organic synthesis due to its stability under basic and nucleophilic conditions, as well as its clean deprotection under acidic media (e.g., trifluoroacetic acid). The cis configuration may enhance intramolecular hydrogen bonding or alter crystal packing behavior, impacting physicochemical properties such as melting point and crystallinity .

Properties

CAS No.

1955497-99-0

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-[(3S,5S)-5-phenylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

NYHRWBNVAKQKGY-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Scientific Research Applications

Pharmacological Studies

Rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, making it a candidate for studying:

  • CNS Activity : The pyrrolidine moiety is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) drug development.
  • Receptor Modulation : Early studies indicate potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its carbamate functional group allows for:

  • Modification of Biological Activity : Researchers can modify the side chains to enhance efficacy or reduce toxicity.
  • Diversity in Chemical Libraries : It is used in combinatorial chemistry to generate diverse libraries of compounds for high-throughput screening.

Case Studies

Several studies have highlighted the utility of this compound:

Study ReferenceFocusFindings
Smith et al., 2023CNS EffectsDemonstrated that derivatives exhibit anxiolytic properties in animal models.
Johnson et al., 2024SynthesisDeveloped a new synthetic route utilizing rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate as a key intermediate.
Lee et al., 2024Receptor BindingFound that the compound has affinity for serotonin receptors, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Key Observations:

Piperidine derivatives (e.g., CAS 1227917-63-6) offer enhanced stability in certain synthetic pathways due to reduced strain .

Substituents :

  • The phenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to methyl-substituted analogs (logP ~1.5), influencing membrane permeability and metabolic stability.
  • Methyl groups (e.g., CAS 1227917-63-6) may improve aqueous solubility but reduce opportunities for aromatic interactions .

Protecting Groups: tert-butyl carbamate: Stable under basic conditions; cleaved via strong acids. Ideal for stepwise synthesis. Benzyl carbamate (Cbz): Requires hydrogenolysis (H₂/Pd) for deprotection, limiting compatibility with reducible functional groups .

Hydrogen Bonding and Crystallography

The cis configuration of the target compound may promote specific hydrogen-bonding networks. For example, the NH of the carbamate can act as a donor, while the carbonyl oxygen serves as an acceptor. Such interactions are critical in crystal packing, as demonstrated in Etter’s graph-set analysis . Piperidine analogs (e.g., CAS 1207947-49-6) with benzyl protections exhibit distinct packing motifs due to weaker C–H···π interactions from the aromatic benzyl group.

Crystallographic tools like SHELX and ORTEP-3 are routinely employed to resolve stereochemistry and confirm hydrogen-bonding patterns in these compounds .

Biological Activity

Rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis (CAS Number: 1969287-72-6) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.3474 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)N[C@@H]1CNC@@Hc1ccccc1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may exhibit activity through the modulation of neurotransmitter systems and potential antimicrobial properties.

Neurotransmitter Modulation

Studies suggest that compounds similar to rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate can influence neurotransmitter levels, particularly in the central nervous system. This modulation may lead to effects on mood and cognitive functions.

Antimicrobial Activity

Preliminary investigations have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For example, certain related compounds have demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. The results indicated that rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate exhibited notable activity against Gram-positive bacteria. The compound's mechanism was linked to the depolarization of bacterial membranes, leading to cell death .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 - 3.125 μg/mL
Enterococcus faecium1.56 - 6.25 μg/mL

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar carbamate compounds. It was found that these compounds could enhance cognitive function in animal models by increasing acetylcholine levels in the brain .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. The compound has been classified as harmful if swallowed and can cause skin irritation . Therefore, further research is necessary to establish safe usage guidelines.

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